2-(Oxolan-2-yl)oxolane-2-carboxylic acid

Description

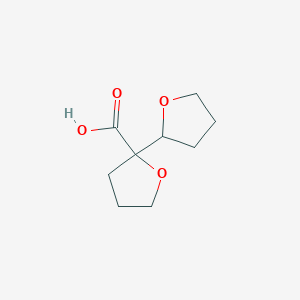

2-(Oxolan-2-yl)oxolane-2-carboxylic acid (CID 132398826) is a bicyclic carboxylic acid featuring two tetrahydrofuran (oxolane) rings. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.20 g/mol. The compound’s SMILES string, C1CC(OC1)C2(CCCO2)C(=O)O, highlights the two fused oxolane rings and the carboxylic acid substituent . Its InChIKey (LSZBEWSMXRIPLZ-UHFFFAOYSA-N) confirms stereochemical uniqueness. Predicted collision cross-section (CCS) values for various adducts range from 140.2 Ų ([M+H]⁺) to 148.9 Ų ([M+NH₄]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

2-(oxolan-2-yl)oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-8(11)9(4-2-6-13-9)7-3-1-5-12-7/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZBEWSMXRIPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxolane derivatives with carboxylic acid groups in the presence of catalysts to facilitate the formation of the bifuran structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo multiple chemical reactions allows chemists to create diverse derivatives for further research .

Biology

- Biochemical Pathway Studies: Researchers utilize this compound to explore biochemical pathways and enzyme interactions. It can act as a ligand, influencing enzyme activity and providing insights into metabolic processes .

Medicine

- Therapeutic Properties: Investigations are ongoing into the potential therapeutic applications of this compound, particularly in drug development. Its unique structure may offer novel mechanisms for targeting specific diseases .

Industry

- Material Production: The compound is also employed in the industrial production of various chemicals and materials, leveraging its chemical properties to enhance product performance .

A study conducted on the synthesis of related oxolane derivatives demonstrated their potential as anti-inflammatory agents. The derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting that this compound could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. Results indicated that certain derivatives showed promising activity against resistant strains, highlighting the compound's potential in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

| Compound Name (CID/CAS) | Molecular Formula | Substituent/Ring System | Molecular Weight (g/mol) | Predicted CCS (Ų, [M+H]⁺) |

|---|---|---|---|---|

| 2-(Oxolan-2-yl)oxolane-2-carboxylic acid (132398826) | C₉H₁₄O₄ | Two fused oxolane rings | 186.20 | 140.2 |

| 2-(Oxan-2-yl)oxolane-2-carboxylic acid (132372848) | C₁₀H₁₆O₄ | Oxolane + oxane (6-membered ring) | 200.23 | N/A* |

| 2-(Prop-2-en-1-yl)oxolane-2-carboxylic acid (267425-71-8) | C₈H₁₂O₃ | Oxolane + allyl substituent | 156.18 | N/A |

| 3-(Methoxycarbonyl)oxolane-2-carboxylic acid (122164268) | C₇H₁₀O₅ | Oxolane + methoxycarbonyl group | 174.20 | N/A |

| 2-Oxoadipic acid (3184-35-8) | C₆H₈O₅ | Linear dicarboxylic acid | 160.12 | N/A |

Key Differences

Ring Systems and Substituents :

- The oxolane-oxane analogue (CID 132372848) replaces one oxolane ring with a 6-membered oxane, increasing molecular weight and likely CCS due to greater conformational flexibility .

- Allyl-substituted (CAS 267425-71-8) and methoxycarbonyl-substituted (CID 122164268) derivatives exhibit reduced steric bulk but introduce unsaturated or electron-withdrawing groups, altering reactivity and solubility .

Collision Cross-Section (CCS) :

- The target compound’s CCS (140.2 Ų for [M+H]⁺) suggests a compact structure compared to linear acids like 2-oxoadipic acid, which likely has higher CCS due to extended conformation .

Biological Activity

2-(Oxolan-2-yl)oxolane-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 2145498-17-3 |

| Solubility | Soluble in water and organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions involving oxolane derivatives and carboxylic acids under specific conditions to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. For instance, in a study conducted by , the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

2. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. In vitro assays indicated that the compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it showed inhibitory effects on certain kinases, which are crucial for cell signaling and proliferation .

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

- Enzyme Binding: The compound may bind to active sites on enzymes, altering their activity and leading to downstream effects in cellular processes.

- Receptor Modulation: It may also interact with specific receptors, modulating signaling pathways related to cell growth and survival.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study: A study involving the evaluation of various derivatives of oxolane compounds found that this compound exhibited superior antimicrobial activity compared to other tested compounds .

- Cancer Cell Line Research: In research focused on breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an adjunct therapy in cancer treatment .

- Enzyme Interaction Analysis: A detailed kinetic analysis revealed that the compound acts as a competitive inhibitor for specific kinases, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Oxolan-2-yl)oxolane-2-carboxylic acid, and how can experimental parameters be optimized?

- Methodological Answer : The compound is typically synthesized via oxidation or reduction of tetrahydrofuran derivatives. For example, oxidation of tetrahydrofuran-2-methanol using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products like decarboxylated derivatives . Purification often involves distillation under reduced pressure (244°C at 736 mmHg) or recrystallization from polar aprotic solvents .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify the oxolane ring protons (δ 1.7–2.2 ppm) and carboxylic acid proton (δ 10–12 ppm). IR spectroscopy confirms the C=O stretch (~1700 cm) .

- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) assesses purity (>95% by area normalization) .

- Physical Properties : Compare observed melting point (21°C) and refractive index (1.459–1.461) with literature values .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C in a dry, corrosion-resistant environment. Avoid prolonged exposure to light or moisture, which may accelerate decarboxylation or dimerization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Use enantioselective catalysts (e.g., chiral oxazaborolidines) during key steps like cyclization or ester hydrolysis. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. For example, (2R,3R)-methyloxane derivatives require asymmetric hydrogenation of ketone intermediates .

Q. What mechanistic pathways explain the compound’s decarboxylation under thermal or acidic conditions?

- Methodological Answer : Decarboxylation proceeds via a six-membered cyclic transition state involving the oxolane ring’s oxygen. Kinetic studies (TGA/DSC) show decomposition onset at 150°C. Isotopic labeling (-carboxylic acid) and DFT calculations can map the pathway. Mitigation strategies include buffering reaction media (pH 4–6) .

Q. How should researchers address contradictory data in physicochemical or toxicity studies?

- Methodological Answer :

- Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines for toxicity). For instance, conflicting melting points may arise from polymorphic forms; use X-ray crystallography to resolve discrepancies .

- Meta-Analysis : Cross-reference data from PubChem, Enamine Ltd., and peer-reviewed journals. Disregard non-peer-reviewed sources like supplier catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.